1,2,4,5-Tetrazinane-3,6-dithione
Overview
Description
1,2,4,5-Tetrazinane-3,6-dithione is a nitrogen-rich compound that has been the subject of various studies due to its potential applications. The compound is characterized by its tetrazine core, which is a four-nitrogen ring, and the presence of two sulfur atoms at the 3 and 6 positions. This structure is of interest in the field of materials science, particularly for its energetic properties and potential use in pharmaceuticals as antimalarial agents .
Synthesis Analysis
The synthesis of derivatives of 1,2,4,5-tetrazinane-3,6-dithione has been reported through various methods. For instance, alkylation of tetrahydro-1,2,4,5-tetrazine-3,6-dithione with iodomethane and dichloro-4-(chloromethyl)benzene, followed by oxidation, has been used to produce bis(methylthio)- and bis[[(3,4-dichlorophenyl)methyl]thio]-1,2,4,5-tetrazines. These compounds were further reacted with amines to yield 6-[(arylmethyl)thio]-1,2,4,5-tetrazin-3-amines, demonstrating the versatility of the tetrazine core in synthesizing a variety of derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4,5-tetrazinane derivatives has been elucidated using various analytical techniques. For example, the crystal structure of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin was determined using X-ray diffraction, revealing that it crystallizes in the P21/c space group of the monoclinic crystal system. The presence of intramolecular hydrogen bonds contributes to the stability and high melting points of these compounds .
Chemical Reactions Analysis
The reactivity of 1,2,4,5-tetrazinane-3,6-dithione derivatives has been explored in various chemical reactions. For instance, the reaction of 3,6-bis[[(3,4-dichlorophenyl)methyl]thio]-1,2,4,5-tetrazines with amines and the subsequent displacement of methylthio groups led to the formation of tetrazine-diamines. Additionally, hydrolysis and chlorination steps were employed to synthesize other derivatives, showcasing the compound's reactivity and potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4,5-tetrazinane-3,6-dithione derivatives have been a subject of interest due to their potential applications. These compounds exhibit high densities and good thermal stabilities, with decomposition temperatures above 220 °C. Such properties make them suitable for applications that require materials with high energy content and stability under thermal stress .
Scientific Research Applications
Synthesis and Potential Applications
1,2,4,5-Tetrazinane-3,6-dithione and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of compounds with potential applications in areas like antimalarial agents and material sciences.
Potential Antimalarial Agents : Johnson et al. (1980) explored the synthesis of derivatives of 1,2,4,5-tetrazinane-3,6-dithione, aiming at potential antimalarial applications. They synthesized 6‐(arylthio)‐ and 6‐[(arylmethyl)thio]‐1,2,4,5‐tetrazin‐3‐amines, and n‐phenyl‐ and n‐(phenylmethyl)‐1,2,4,5‐tetrazine‐3,6‐diamines. However, these synthesized compounds displayed negligible antimalarial activity (Johnson et al., 1980).
Crystal Structure and Conformation : Mills et al. (2004) studied the crystal structure of 1,5-Dimethyl-1,2,4,5-tetrazinane-3,6-dione, a derivative of 1,2,4,5-tetrazinane-3,6-dithione. They noted a slight pyramidalization at the N atoms, leading to a twist boat conformation for the tetrazinane ring. This study contributes to the understanding of the structural properties of tetrazinane derivatives (Mills et al., 2004).
Coordination Chemistry : Kaim (2002) discussed the unique coordination chemistry of 1,2,4,5-tetrazines, which includes 3,6-disubstituted derivatives like 1,2,4,5-tetrazinane-3,6-dithione. These compounds are characterized by electron and charge transfer phenomena and the ability to bridge metal centers, making them valuable in the development of supramolecular materials (Kaim, 2002).
properties
IUPAC Name |
1,2,4,5-tetrazinane-3,6-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAQSIIYVKIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383650 | |
Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrazinane-3,6-dithione | |
CAS RN |
36239-33-5 | |
Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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